molecular formula C11H18N2O B13257530 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol CAS No. 158900-81-3

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol

Cat. No.: B13257530
CAS No.: 158900-81-3
M. Wt: 194.27 g/mol
InChI Key: MKJWJYZYPVDSKG-UHFFFAOYSA-N
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Description

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol is an organic compound with a complex structure that includes both amine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol typically involves the reaction of 2-(dimethylamino)ethylamine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of advanced purification techniques to isolate the compound. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.

    2-(Dimethylamino)ethoxy ethanol: Used in surfactants and as a corrosion inhibitor.

Uniqueness

2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

158900-81-3

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-[[2-(dimethylamino)ethylamino]methyl]phenol

InChI

InChI=1S/C11H18N2O/c1-13(2)8-7-12-9-10-5-3-4-6-11(10)14/h3-6,12,14H,7-9H2,1-2H3

InChI Key

MKJWJYZYPVDSKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1O

Origin of Product

United States

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